molecular formula C16H13BrO B1659996 4-Bromo-4'-methylchalcone CAS No. 7020-14-6

4-Bromo-4'-methylchalcone

Cat. No.: B1659996
CAS No.: 7020-14-6
M. Wt: 301.18 g/mol
InChI Key: YXUNHCRNYHAVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4’-methylchalcone is a chalcone derivative, characterized by the presence of a bromine atom and a methyl group on the aromatic rings. Chalcones are a class of organic compounds with the general structure of 1,3-diphenylprop-2-en-1-one. They are known for their diverse biological activities and are used as precursors in the synthesis of various pharmacologically active compounds .

Preparation Methods

Chemical Reactions Analysis

4-Bromo-4’-methylchalcone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the chalcone into corresponding epoxides or other oxidized products using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to dihydrochalcones using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in 4-Bromo-4’-methylchalcone can be substituted with other nucleophiles in the presence of suitable catalysts.

Mechanism of Action

The biological activity of 4-Bromo-4’-methylchalcone is primarily attributed to its α,β-unsaturated carbonyl system, which can interact with various biological targets. This system allows the compound to act as an electrophile, forming covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit the function of these proteins, leading to the observed biological effects . For example, its anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

4-Bromo-4’-methylchalcone can be compared with other chalcone derivatives such as:

The uniqueness of 4-Bromo-4’-methylchalcone lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other chalcones .

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUNHCRNYHAVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395678
Record name 3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7020-14-6
Record name 3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-4'-METHYLCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-4'-methylchalcone
Reactant of Route 2
Reactant of Route 2
4-Bromo-4'-methylchalcone
Reactant of Route 3
Reactant of Route 3
4-Bromo-4'-methylchalcone
Reactant of Route 4
Reactant of Route 4
4-Bromo-4'-methylchalcone
Reactant of Route 5
Reactant of Route 5
4-Bromo-4'-methylchalcone
Reactant of Route 6
Reactant of Route 6
4-Bromo-4'-methylchalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.